

Technical Guide: Synthesis and Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B077692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-(Morpholine-4-sulfonyl)-benzoic acid**, a molecule of interest in medicinal chemistry and drug development. This document details a plausible and commonly employed synthetic pathway, outlines rigorous characterization methodologies, and presents expected analytical data. The synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. Characterization is described using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with a reported melting point for the final compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of related compounds.

Introduction

4-(Morpholine-4-sulfonyl)-benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of structural features makes it a compound of interest for various applications in medicinal chemistry. The benzoic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and the morpholine ring can improve physicochemical properties such as solubility and metabolic stability.

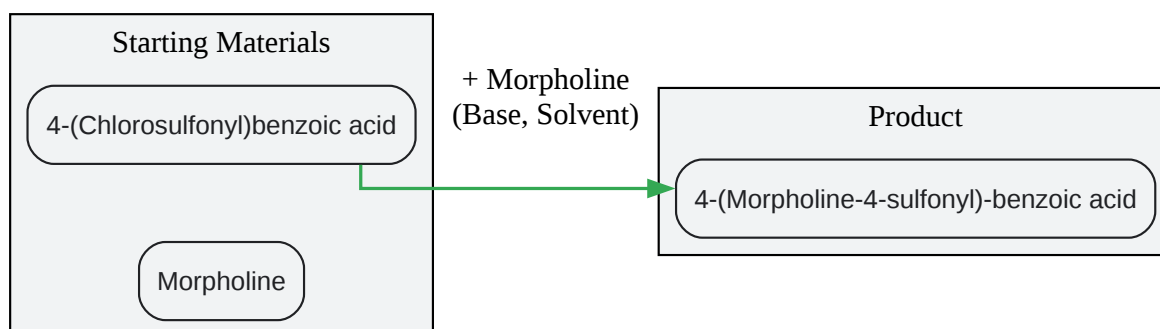
This guide details the synthesis and characterization of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid

The most direct and widely recognized method for the synthesis of **4-(Morpholine-4-sulfonyl)-benzoic acid** involves the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and morpholine.

Synthetic Pathway

The logical disconnection of the target molecule at the sulfonamide bond points to 4-(chlorosulfonyl)benzoic acid and morpholine as the key starting materials. The reaction proceeds via the attack of the secondary amine of the morpholine ring on the electrophilic sulfur atom of the sulfonyl chloride.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Experimental Protocol

While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure for the synthesis of arylsulfonamides from sulfonyl chlorides and amines can be adapted.

Materials:

- 4-(Chlorosulfonyl)benzoic acid
- Morpholine
- A suitable base (e.g., triethylamine, pyridine, or an excess of morpholine)
- An appropriate aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
- Hydrochloric acid (HCl), 1M solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in the chosen solvent.
- **Addition of Reagents:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add the base (1.1 - 2.0 eq) followed by the dropwise addition of morpholine (1.0 - 1.2 eq).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, quench the reaction with water.
 - If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

- If a water-miscible solvent like THF or acetonitrile is used, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer as described above.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure **4-(Morpholine-4-sulfonyl)-benzoic acid** as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Physical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₃ NO ₅ S[1][2]
Molecular Weight	271.29 g/mol [1][2]
Appearance	White to off-white solid
Melting Point	260-261 °C (from acetic acid)

Spectroscopic Data

While specific spectra for the title compound are not available in the provided search results, the expected spectral data based on its structure are outlined below. This information is derived from the analysis of related compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.

- The aromatic protons would likely appear as two doublets in the region of δ 7.8-8.2 ppm, characteristic of a para-substituted benzene ring.
- The protons of the morpholine ring are expected to appear as two triplets around δ 3.0-3.8 ppm. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.
- ^{13}C NMR: The carbon NMR spectrum should display signals corresponding to all 11 carbon atoms in the molecule.
 - The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.
 - The aromatic carbons would appear in the region of δ 125-150 ppm.
 - The carbons of the morpholine ring are expected to be in the range of δ 45-70 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

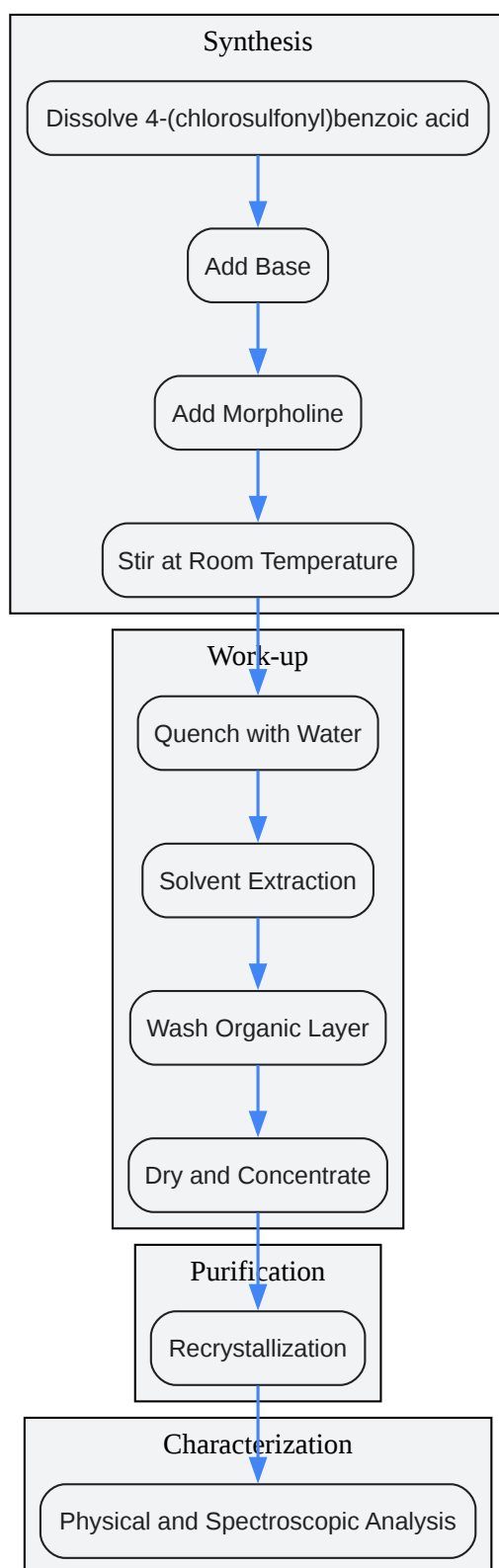
Functional Group	Expected Wavenumber (cm^{-1})
O-H stretch (Carboxylic acid)	2500-3300 (broad)
C=O stretch (Carboxylic acid)	1680-1710
S=O stretch (Sulfonamide)	1330-1370 and 1140-1180
C-N stretch (Morpholine)	1000-1250
C-O-C stretch (Morpholine)	1070-1150
Aromatic C-H stretch	3000-3100
Aromatic C=C stretch	1450-1600

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For **4-(Morpholine-4-sulfonyl)-benzoic acid** ($C_{11}H_{13}NO_5S$), the expected molecular ion peak $[M+H]^+$ would be at m/z 272.06.

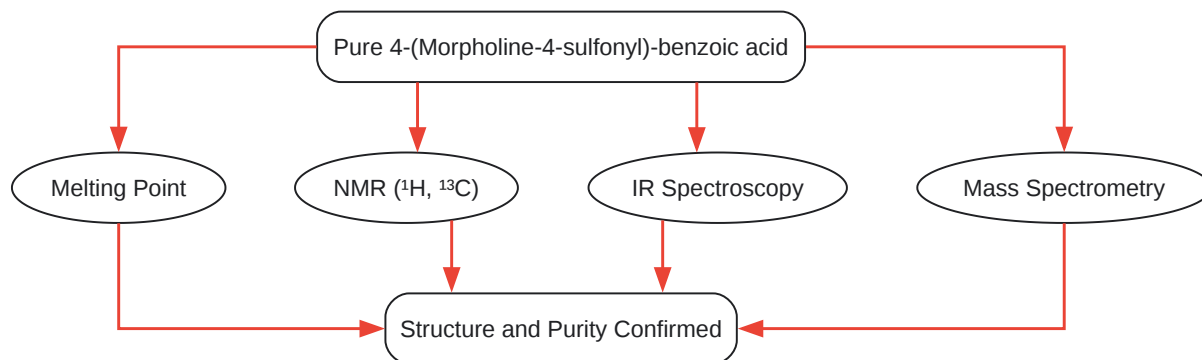
Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of **4-(Morpholine-4-sulfonyl)-benzoic acid**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification.



[Click to download full resolution via product page](#)

Caption: Logical relationship for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **4-(Morpholine-4-sulfonyl)-benzoic acid**. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for obtaining the target compound. The comprehensive characterization plan, employing a suite of analytical techniques, ensures the confirmation of its structure and purity. This information serves as a valuable starting point for researchers and professionals in the field of drug development, facilitating the exploration of this and related molecules for their potential therapeutic applications. Further research to obtain and publish the specific spectral data for this compound is highly encouraged to enrich the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077692#4-morpholine-4-sulfonyl-benzoic-acid-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com